Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the hydroxy and isopentyl groups through selective reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound’s quinoline core is known to interact with enzymes and receptors, modulating their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can be compared with other quinoline derivatives and benzoate esters. Similar compounds include:
Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Differing by the substitution on the quinoline core.
4-hydroxy-1-isopentyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide: Featuring a benzothiazole moiety instead of the benzoate ester.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[[4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-4-31-24(30)16-9-5-7-11-18(16)25-22(28)20-21(27)17-10-6-8-12-19(17)26(23(20)29)14-13-15(2)3/h5-12,15,27H,4,13-14H2,1-3H3,(H,25,28) |
InChI Key |
XADBLGQAKQSIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O |
Origin of Product |
United States |
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